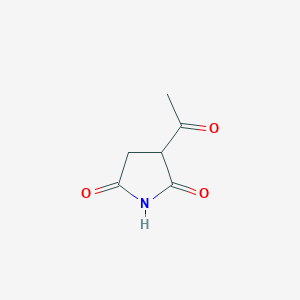
3-Acetylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylpyrrolidine-2,5-dione, also known as acetylproline or acetylpyrroline, is a cyclic amino acid derivative that has gained significant attention in the field of organic chemistry due to its unique structural and chemical properties. This compound has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Acetylpyrrolidine-2,5-dione is not fully understood. However, it is believed to act as a competitive inhibitor of DPP-IV, binding to the active site of the enzyme and preventing its activity. This inhibition may lead to increased levels of the hormone glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion and improves glucose tolerance.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Acetylpyrrolidine-2,5-dione are largely dependent on its inhibition of DPP-IV. This inhibition may lead to increased insulin secretion and improved glucose tolerance, as well as reduced inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Acetylpyrrolidine-2,5-dione in lab experiments include its low toxicity, ease of synthesis, and potential applications in medicinal chemistry and biochemistry. However, limitations include its limited solubility in water and its potential for non-specific binding to other enzymes.
Direcciones Futuras
There are several potential future directions for the study of 3-Acetylpyrrolidine-2,5-dione. These include:
1. Investigation of its potential use as a treatment for type 2 diabetes.
2. Synthesis of novel analogs with improved inhibitory activity against DPP-IV.
3. Exploration of its potential applications in the synthesis of pharmaceutical compounds.
4. Development of new methods for the synthesis of 3-Acetylpyrrolidine-2,5-dione.
5. Investigation of its potential applications in other scientific fields, such as materials science and catalysis.
In conclusion, 3-Acetylpyrrolidine-2,5-dione is a unique and versatile compound that has gained significant attention in the field of organic chemistry. Its potential applications in medicinal chemistry, biochemistry, and organic synthesis make it an attractive target for further study. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 3-Acetylpyrrolidine-2,5-dione can be achieved through various methods, including the reaction of proline with acetic anhydride, the reaction of proline with acetyl chloride, or the reaction of proline with acetic acid and acetic anhydride. The most commonly used method involves the reaction of proline with acetic anhydride in the presence of a catalyst, such as sulfuric acid or phosphoric acid.
Aplicaciones Científicas De Investigación
3-Acetylpyrrolidine-2,5-dione has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a precursor in the synthesis of various pharmaceutical compounds.
In biochemistry, 3-Acetylpyrrolidine-2,5-dione has been shown to act as a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition may lead to increased insulin secretion and improved glucose tolerance, making this compound a potential treatment for type 2 diabetes.
Propiedades
Número CAS |
137271-84-2 |
|---|---|
Nombre del producto |
3-Acetylpyrrolidine-2,5-dione |
Fórmula molecular |
C6H7NO3 |
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
3-acetylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H7NO3/c1-3(8)4-2-5(9)7-6(4)10/h4H,2H2,1H3,(H,7,9,10) |
Clave InChI |
MFYPBXLGKKGDOE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=O)NC1=O |
SMILES canónico |
CC(=O)C1CC(=O)NC1=O |
Sinónimos |
2,5-Pyrrolidinedione, 3-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)
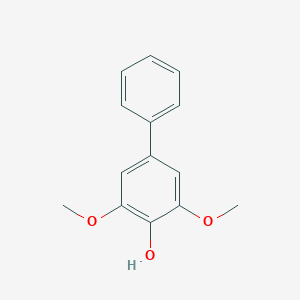
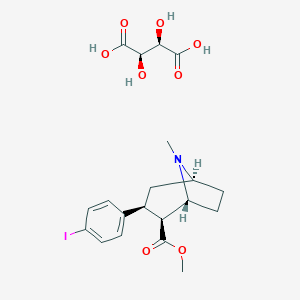
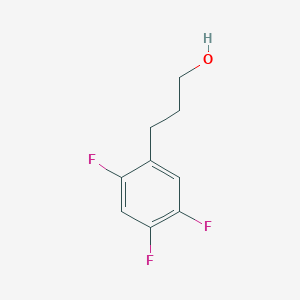
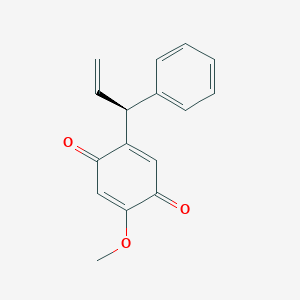
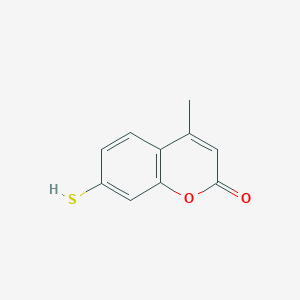

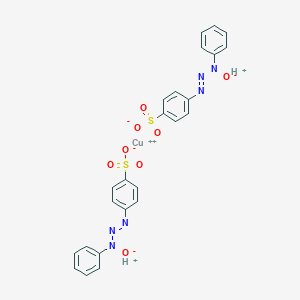
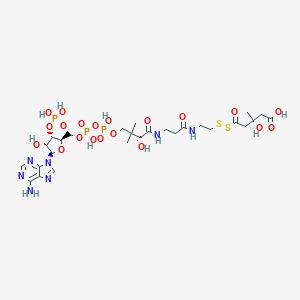
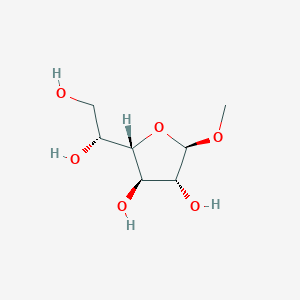
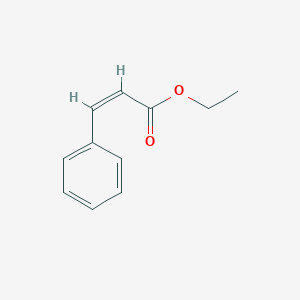
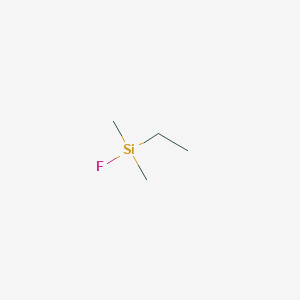
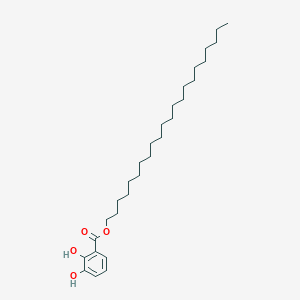
![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)